Verapliquinone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verapliquinone B is a natural compound that is found in various species of marine sponges. It is a quinone derivative that has been found to possess various biological activities, including anticancer, antifungal, and antiviral properties. Due to its potential therapeutic applications, Verapliquinone B has attracted significant attention from the scientific community.
Scientific Research Applications
Identification and Characterization
Verapliquinone B was first identified in an Aplidium sp. (Ascidiacea) collected near Ile Verte, Brittany. It represents the first example of linear diprenylquinones of the neryl type, along with its isomers of the geranyl type (Guella, Mancini, & Pietra, 1987).
Synthesis Techniques
A study detailed the synthesis of naturally occurring 1,4-benzoquinones, including verapliquinone A and B, through a protocol involving microwave-accelerated Claisen rearrangement of allyl ethers (Davis, Hurst, Jacob, & Moody, 2005).
Role in Resistance Mechanisms
Mutations in Rv0678, a transcriptional repressor, can lead to non-target based resistance to drugs like Bedaquiline in Mycobacterium tuberculosis. Verapliquinone B, along with other compounds, was explored in the context of this resistance mechanism (Andries et al., 2014).
Interaction with P-glycoprotein
Research on multiple myeloma and non-Hodgkin's lymphoma indicated that verapliquinone B could play a role in modulating drug resistance mediated by P-glycoprotein, a protein associated with multidrug resistance (Dalton et al., 1989).
Antioxidant Effects
A study investigating the effects of verapliquinone B on oxidative stress in diabetic kidneys found it beneficial in reducing lipid peroxidation and enhancing antioxidant enzyme activities (Kędziora–Kornatowska et al., 2002).
Immunomodulatory Effects
Verapliquinone B has been studied for its potential immunomodulatory effects. For instance, its role in modulating cytokine production and inhibiting NF-kappa B activation in the liver was explored (Li et al., 2006).
Applications in Chemotherapy
The calcium channel blocker properties of verapliquinone B suggest potential applications in enhancing the efficacy of chemotherapeutic agents and overcoming drug resistance in cancer treatments (Simpson, 1985).
Protective Effects in Ophthalmology
Research on the protective effects of verapliquinone B against H2O2-induced apoptosis in human lens epithelial cells indicates its potential application in ophthalmology (Wang, Wang, Li, & Zhang, 2014).
properties
CAS RN |
109954-48-5 |
---|---|
Product Name |
Verapliquinone B |
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H22O3/c1-12(2)6-5-7-13(3)8-9-14-10-15(18)11-16(20-4)17(14)19/h6,8,10-11H,5,7,9H2,1-4H3/b13-8- |
InChI Key |
CNUQZHQKEQFDPU-JYRVWZFOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=CC(=O)C=C(C1=O)OC)/C)C |
SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=O)C=C(C1=O)OC)C)C |
synonyms |
verapliquinone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.